molecular formula C26H30BrNO4S2 B1666544 Aclidinium bromide CAS No. 320345-99-1

Aclidinium bromide

カタログ番号: B1666544
CAS番号: 320345-99-1
分子量: 564.6 g/mol
InChIキー: XLAKJQPTOJHYDR-QTQXQZBYSA-M
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

準備方法

アクリジニウム臭化物の合成には、いくつかの段階が含まれます。

工業的生産方法では、収率と純度を最適化し、異性体やその他のプロセス関連不純物の生成を最小限に抑えることに重点が置かれます .

化学反応の分析

Synthetic Pathways

Aclidinium bromide is synthesized via a multi-step process involving acylation, Grignard reactions, and N-alkylation. Key steps include:

Step 1: Acylation of Quinuclidinol

Quinuclidinol (C₇H₁₃NO) reacts with methyl chlorooxoacetate or dimethyl oxalate under aprotic solvent conditions (e.g., dichloromethane or acetonitrile) to form an intermediate ester (Formula 3) .

Reaction Conditions :

  • Temperature: 0–25°C

  • Solvents: Dichloromethane (DCM), acetonitrile, or tetrahydrofuran (THF)

  • Yield: >85%

Step 2: Grignard Reaction

The intermediate ester undergoes a Grignard reaction with 2-bromothiophene to introduce the thiophene moieties, forming a glycolic acid derivative (Formula 4) .

Reaction Conditions :

  • Initiator: Magnesium turnings

  • Solvent: Tetrahydrofuran (THF)

  • Temperature: Ambient to 40°C

Step 3: N-Alkylation

The glycolic acid derivative is alkylated with (3-bromopropoxy)benzene in a solvent mixture (e.g., acetonitrile/chloroform) to yield this compound .

Reaction Conditions :

  • Solvents: Acetonitrile, chloroform (2:3 ratio)

  • Temperature: Room temperature

  • Reaction Time: 72 hours

  • Yield: 70–90%

Metabolic Reactions

This compound undergoes rapid hydrolysis in plasma, forming two inactive metabolites:

  • LAS34823 (alcohol metabolite)

  • LAS34850 (carboxylic acid metabolite) .

Hydrolysis Pathways

PathwayEnzymatic ContributionNon-Enzymatic ContributionMajor Metabolite
Ester cleavageButyrylcholinesteraseChemical hydrolysisLAS34850 (acid)
Oxidative metabolismCYP3A4, CYP2D6NoneHydroxylated derivatives
  • Plasma Half-Life : <1.5 hours

  • Metabolite Ratios :

    • LAS34850:LAS34823 ≈ 100:1 (plasma concentration)

    • LAS34850 exposure 100-fold higher than parent drug

Oxidative Metabolism

Minor oxidative pathways involve CYP3A4 and CYP2D6, producing hydroxylated derivatives :

  • Primary Metabolites : Monohydroxylated at phenyl (M4) or glycolyl (M6/M7) groups.

  • Secondary Metabolites : Further glucuronidation or oxidation of primary metabolites .

Stability and Degradation

This compound is susceptible to hydrolysis under acidic/basic conditions and high temperatures.

Degradation Products

ConditionDegradation Products
Acidic (pH <3)LAS34823, LAS34850, thiophene derivatives
Basic (pH >9)LAS34823, LAS34850
Thermal (>100°C)CO, CO₂, nitrogen oxides

Note : No explosive or flammable degradation products are reported .

Enzymatic Interactions

  • Butyrylcholinesterase Inhibition : Competitive inhibition (Kᵢ = 2.7 µM) .

  • Acetylcholinesterase Inhibition : Weak interaction (Kᵢ = 6.3 µM), clinically insignificant .

Synthetic Route Comparison

StepReagents/ConditionsYield (%)Source
AcylationMethyl chlorooxoacetate, DCM, 0°C85–90
Grignard Reaction2-Bromothiophene, THF, Mg75–80
N-Alkylation(3-Bromopropoxy)benzene, CH₃CN/CHCl₃70–90

Metabolite Pharmacokinetics

ParameterThis compoundLAS34823LAS34850
Cₘₐₓ (ng/mL)0.5–1.20.4–1.050–120
tₘₐₓ (hours)0.080.082.5–3.0
t₁/₂ (hours)13.5–21.412–1820–25

Data from healthy Chinese participants after 400 µg BID dosing

科学的研究の応用

Improvement in Pulmonary Function

Numerous studies have demonstrated the efficacy of aclidinium bromide in enhancing lung function:

  • Bronchodilation : Aclidinium significantly improves forced expiratory volume in 1 second (FEV1) compared to placebo. In a study involving 828 patients, aclidinium doses of 200 µg and 400 µg resulted in improvements in trough FEV1 of 99 mL and 128 mL respectively at week 24 (p<0.0001) compared to placebo .
  • 24-hour Efficacy : A randomized trial showed that aclidinium provided significant 24-hour bronchodilation from day one, with comparable efficacy to tiotropium after six weeks .

Quality of Life Improvements

Aclidinium not only improves lung function but also enhances health-related quality of life (HRQoL):

  • Health Status : Patients receiving aclidinium reported significant improvements in their health status as measured by the St George's Respiratory Questionnaire (SGRQ) .
  • Symptoms Relief : The drug effectively reduces symptoms such as dyspnoea and exacerbations, contributing to better overall well-being .

Safety Profile

The safety profile of this compound has been extensively evaluated:

  • Adverse Events : Aclidinium has a similar incidence of adverse events compared to placebo and tiotropium, with less than 1.5% experiencing anticholinergic side effects .
  • Cardiovascular Safety : A pooled analysis indicated that aclidinium did not increase the risk of major adverse cardiovascular events (MACE) compared to placebo over three years .

Comparative Studies

Aclidinium has been compared with other bronchodilators, particularly tiotropium:

ParameterThis compoundTiotropiumPlacebo
Trough FEV1 Improvement (mL)99 (200 µg), 128 (400 µg)140N/A
Peak FEV1 Improvement (mL)185 (200 µg), 209 (400 µg)123N/A
Dyspnoea ImprovementSignificantSignificantN/A
Adverse Events Incidence (%)~28~28~30

Case Studies

Several case studies highlight the practical applications of this compound in clinical settings:

  • Long-term Management : A study involving patients with moderate to severe COPD demonstrated that long-term use of aclidinium resulted in sustained improvements in lung function and symptom control over a year .
  • Impact on Exacerbations : In another study, aclidinium reduced the rate of moderate to severe COPD exacerbations significantly during the first year compared to placebo, indicating its role in long-term disease management .
  • Quality of Sleep : Research has shown that aclidinium improves nocturnal oxygen saturation and reduces early-morning symptoms like cough and wheeze, enhancing sleep quality for COPD patients .

作用機序

生物活性

Aclidinium bromide is a long-acting muscarinic antagonist (LAMA) primarily used in the management of chronic obstructive pulmonary disease (COPD). Its biological activity encompasses various pharmacological effects, including bronchodilation, anti-inflammatory actions, and potential impacts on oxidative stress in lung tissues. This article summarizes recent findings regarding the biological activity of this compound, supported by clinical studies and research data.

This compound functions by blocking muscarinic receptors in the airways, leading to relaxation of bronchial smooth muscle and subsequent bronchodilation. This mechanism is similar to that of other LAMAs like tiotropium and ipratropium bromide. Aclidinium has been shown to have a rapid onset of action and a prolonged effect, making it suitable for twice-daily dosing.

Clinical Trials Overview

A series of clinical trials have evaluated the efficacy and safety of this compound in COPD patients. One pivotal study randomized 828 patients to receive either 200 μg or 400 μg of aclidinium or placebo for 24 weeks. The primary endpoint was the change in trough forced expiratory volume in 1 second (FEV1) at week 24, which demonstrated significant improvements over placebo:

Treatment Group Change in FEV1 (L) p-value
Aclidinium 200 μg+0.086<0.001
Aclidinium 400 μg+0.103<0.001
Placebo+0.012-

The results indicated that both doses of aclidinium significantly improved lung function compared to placebo, with a favorable safety profile .

Impact on Oxidative Stress

Research has also highlighted aclidinium's role in reducing oxidative stress within lung tissues. In vitro studies revealed that aclidinium pretreatment significantly decreased intracellular reactive oxygen species (ROS) levels induced by cigarette smoke extract (CSE) in human bronchial fibroblasts:

  • CSE exposure increased ROS generation significantly after 2 hours, persisting for up to 24 hours.
  • Aclidinium reduced CSE-induced ROS levels by nearly 50% at concentrations around 107M10^{-7}M .

This suggests that aclidinium may exert protective effects against oxidative damage in the lungs, potentially contributing to its therapeutic benefits in COPD.

Comparative Studies with Other LAMAs

Aclidinium has been compared with other LAMAs such as tiotropium in several studies. A notable trial indicated that aclidinium provided comparable bronchodilation to tiotropium after six weeks of treatment, with significant improvements in health-related quality of life metrics .

Summary of Comparative Efficacy

Parameter Aclidinium Tiotropium p-value
FEV1 AUC (0-24h)Significantly improvedComparable-
Health Status ImprovementSignificantSignificant-

Safety Profile

The safety profile of aclidinium was assessed across multiple studies involving thousands of patients. Common adverse events included respiratory infections and urinary tract infections, but these were generally mild and comparable to those observed with placebo treatments . Importantly, aclidinium was found to be noninferior to placebo regarding major adverse cardiovascular events over three years .

特性

IUPAC Name

[(3R)-1-(3-phenoxypropyl)-1-azoniabicyclo[2.2.2]octan-3-yl] 2-hydroxy-2,2-dithiophen-2-ylacetate;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H30NO4S2.BrH/c28-25(26(29,23-9-4-17-32-23)24-10-5-18-33-24)31-22-19-27(14-11-20(22)12-15-27)13-6-16-30-21-7-2-1-3-8-21;/h1-5,7-10,17-18,20,22,29H,6,11-16,19H2;1H/q+1;/p-1/t20?,22-,27?;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLAKJQPTOJHYDR-QTQXQZBYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C[N+]2(CCC1C(C2)OC(=O)C(C3=CC=CS3)(C4=CC=CS4)O)CCCOC5=CC=CC=C5.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[N+]2(CCC1[C@H](C2)OC(=O)C(C3=CC=CS3)(C4=CC=CS4)O)CCCOC5=CC=CC=C5.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H30BrNO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30185854
Record name Aclidinium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30185854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

564.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

320345-99-1
Record name Aclidinium bromide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=320345-99-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Aclidinium bromide [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0320345991
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Aclidinium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30185854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-azoniabicyclo[2.2.2]octane, 3-[(hydroxydi-2-thienylacetyl)oxy]-1-(3-phenoxypropyl)-, bromide, (3R)-
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ACLIDINIUM BROMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UQW7UF9N91
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Aclidinium bromide
Reactant of Route 2
Reactant of Route 2
Aclidinium bromide
Reactant of Route 3
Aclidinium bromide
Reactant of Route 4
Aclidinium bromide
Reactant of Route 5
Reactant of Route 5
Aclidinium bromide
Reactant of Route 6
Reactant of Route 6
Aclidinium bromide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。